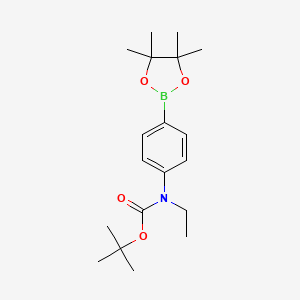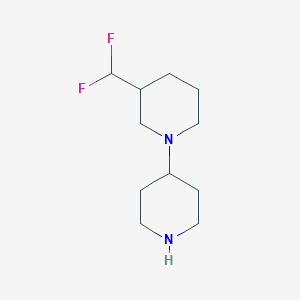
3-(Difluoromethyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1,4’-bipiperidine typically involves the introduction of the difluoromethyl group into a bipiperidine scaffold. One common method is the difluoromethylation of a suitable precursor using difluoromethylation reagents. For example, the reaction of a bipiperidine derivative with a difluorocarbene source under appropriate conditions can yield the desired compound .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-1,4’-bipiperidine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized bipiperidine derivatives .
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-1,4’-bipiperidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)-1,4’-bipiperidine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to different physicochemical properties and biological activities.
3-(Fluoromethyl)-1,4’-bipiperidine: Contains a single fluorine atom in the methyl group, resulting in distinct reactivity and applications.
Uniqueness
3-(Difluoromethyl)-1,4’-bipiperidine is unique due to the presence of the difluoromethyl group, which imparts specific properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C11H20F2N2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C11H20F2N2/c12-11(13)9-2-1-7-15(8-9)10-3-5-14-6-4-10/h9-11,14H,1-8H2 |
Clave InChI |
BRRHOYYZCXVRPM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2CCNCC2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 2-(hydroxymethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13348263.png)
![3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13348271.png)
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane](/img/structure/B13348282.png)
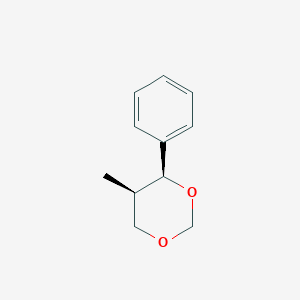
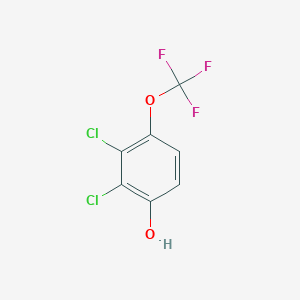
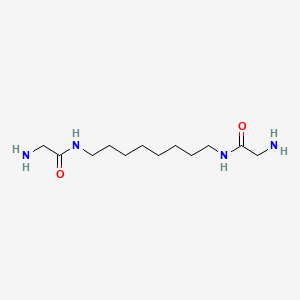
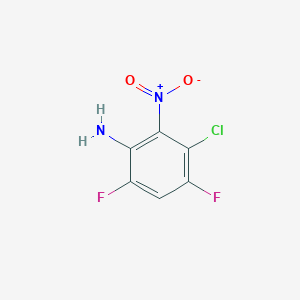
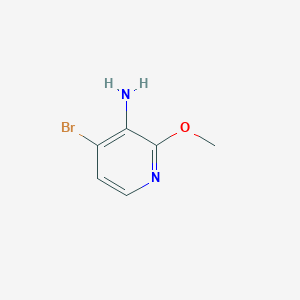
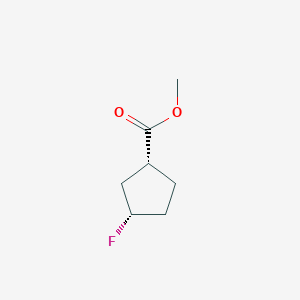
![Thiazolo[5,4-b]pyridin-6-ol](/img/structure/B13348337.png)
